Technical Guide: Synthesis and Characterization of rac-8-Hydroxy Efavirenz
Technical Guide: Synthesis and Characterization of rac-8-Hydroxy Efavirenz
This guide provides an in-depth technical analysis of the synthesis, characterization, and metabolic significance of rac-8-Hydroxy Efavirenz. It is designed for researchers in medicinal chemistry, toxicology, and bioanalysis.
Executive Summary
8-Hydroxy Efavirenz (8-OH-EFV) is the primary oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1][2][3] Its formation is catalyzed predominantly by the hepatic enzyme CYP2B6 .[2][4] Unlike the parent drug, 8-OH-EFV is devoid of significant antiretroviral activity but has been directly implicated in the dose-dependent neurotoxicity observed in patients, including dendritic spine loss and neuronal apoptosis.
While the clinical drug is the (S)-enantiomer, the racemic form (rac-8-Hydroxy Efavirenz) is the industry-standard reference material for bioanalytical method development (HPLC/MS-MS) and in vitro toxicity screening, primarily due to the high cost of asymmetric synthesis for a non-therapeutic metabolite.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | rac-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
| CAS Number | 205754-32-1 (racemate); 205754-33-2 (chiral) |
| Molecular Formula | C₁₄H₉ClF₃NO₃ |
| Molecular Weight | 331.68 g/mol |
| Appearance | White to Off-white Solid |
| Solubility | DMSO, Methanol, Acetonitrile |
| Key Structural Feature | Hydroxyl group at C-8 (ortho to the carbamate nitrogen) |
Metabolic Context & Significance
Understanding the formation of 8-OH-EFV is critical for interpreting its synthesis requirements. The hydroxylation occurs at the highly deactivated aromatic ring, a reaction difficult to achieve chemically in a single step but performed efficiently by CYP2B6 in vivo.
CYP2B6 Signaling Pathway
The following diagram illustrates the biotransformation of Efavirenz.[2] Note the divergence between the minor 7-OH pathway (CYP2A6) and the major neurotoxic 8-OH pathway (CYP2B6).
Figure 1: Metabolic pathway of Efavirenz highlighting the CYP2B6-mediated formation of the neurotoxic 8-hydroxy metabolite.[2]
Synthetic Protocol: rac-8-Hydroxy Efavirenz
Direct hydroxylation of Efavirenz is chemically inefficient due to the electron-withdrawing nature of the trifluoromethyl and carbamate groups. Therefore, a de novo synthesis starting from a methoxy-substituted aniline is the standard protocol. The 8-methoxy intermediate is synthesized first, followed by demethylation.
Retrosynthetic Analysis
-
Target: 8-Hydroxy Benzoxazinone core.
-
Precursor: 2-Methoxy-4-chloroaniline.
-
Logic: The methoxy group at the ortho position of the aniline (C2) becomes the C8-oxygen in the final benzoxazine ring. The para-chloro group (C4) becomes the C6-chlorine.
Step-by-Step Methodology
Step 1: Protection (Pivaloylation)
To direct the subsequent lithiation, the amine must be protected with a bulky group.
-
Reagents: 2-Methoxy-4-chloroaniline, Pivaloyl chloride, TEA, DCM.
-
Procedure: Dissolve aniline in DCM. Add triethylamine (1.2 eq). Dropwise add pivaloyl chloride (1.1 eq) at 0°C. Stir at RT for 2h.
-
Outcome: N-(4-chloro-2-methoxyphenyl)pivalamide.
Step 2: Ortho-Lithiation & Trifluoroacetylation
This is the critical C-C bond formation step. The pivaloyl group directs lithiation to the free ortho position (C6 of the aniline).
-
Reagents: n-Butyllithium (2.2 eq), Ethyl trifluoroacetate, THF (anhydrous).
-
Procedure:
-
Cool solution of protected aniline in THF to -78°C.
-
Add n-BuLi dropwise (directs to C6 due to steric blocking of C2 by OMe).
-
Stir 1h at 0°C to form the dianion.
-
Cool back to -78°C and add Ethyl trifluoroacetate.
-
Quench with NH₄Cl.
-
-
Outcome: The trifluoroacetyl ketone intermediate.
Step 3: Nucleophilic Addition (Formation of Racemic Alcohol)
-
Reagents: Cyclopropylacetylene, n-BuLi or Grignard reagent (Cyclopropylacetylide).
-
Procedure: Generate Lithium cyclopropylacetylide in THF at -20°C. Add the ketone intermediate from Step 2.
-
Mechanism: The acetylide attacks the ketone carbonyl. Since no chiral ligand is used, a racemic tertiary alcohol is formed.
Step 4: Cyclization
-
Reagents: Phosgene (or Triphosgene/CDI), aqueous K₂CO₃, Toluene/THF.
-
Procedure: Treat the amino-alcohol intermediate with phosgene equivalents under basic conditions. This closes the ring to form the cyclic carbamate.
-
Intermediate Product: rac-8-Methoxy Efavirenz.
Step 5: Demethylation (Final Step)
-
Reagents: Boron Tribromide (BBr₃), DCM.
-
Procedure:
-
Dissolve 8-Methoxy Efavirenz in dry DCM at -78°C.
-
Add BBr₃ (1M in DCM, 3 eq).
-
Allow to warm to RT and stir for 4–6h.
-
Quench carefully with MeOH/Ice.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Final Product: rac-8-Hydroxy Efavirenz.
Synthesis Workflow Diagram
Figure 2: Synthetic route for rac-8-Hydroxy Efavirenz via the 8-methoxy intermediate.
Characterization & Validation
The following data parameters validate the identity of the synthesized material.
Nuclear Magnetic Resonance (NMR)
The key differentiator between Efavirenz and 8-OH-EFV is the aromatic region. Efavirenz has three aromatic protons; 8-OH-EFV has two.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.05 (s, 1H): NH (Carbamate proton, broad).
-
δ 10.20 (s, 1H): OH (Phenolic proton, exchangeable).
-
δ 7.15 (d, J = 2.2 Hz, 1H): H-5 (Aromatic, meta to Cl, deshielded by C=O proximity).
-
δ 6.95 (d, J = 2.2 Hz, 1H): H-7 (Aromatic, meta to Cl, ortho to OH).
-
δ 1.50-0.70 (m, 5H): Cyclopropyl protons.
-
-
Interpretation: The presence of two doublets with meta-coupling (~2.2 Hz) confirms the 1,2,3,5-tetrasubstituted ring pattern (H atoms at 5 and 7).
Mass Spectrometry (LC-MS/MS)[10][11]
-
Ionization: ESI Negative Mode (Phenolic proton is acidic).
-
Precursor Ion [M-H]⁻: m/z 330.0
-
Product Ions (MRM Transitions):
-
330.0 → 258.0: Loss of cyclopropylacetylene group.
-
330.0 → 214.0: Further fragmentation of the benzoxazine core.
-
-
Comparison: Efavirenz parent ion is m/z 314.[5]0. The +16 Da shift confirms mono-hydroxylation.
HPLC Conditions (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Retention Time: 8-OH-EFV elutes earlier than Efavirenz due to the polar hydroxyl group (approx. RRT 0.85 relative to Efavirenz).
Safety & Handling
-
Neurotoxicity: 8-Hydroxy Efavirenz is a potent neurotoxin in vitro (0.01 µM concentration induces dendritic spine loss).[3] Handle as a hazardous substance.
-
PPE: Double nitrile gloves, chemical safety goggles, and use within a certified fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the phenol.
References
-
Mutlib, A. E., et al. (1999).[6] "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz." Drug Metabolism and Disposition. Link
-
Ward, B. A., et al. (2003).[4][6] "Cytochrome P450 2B6 is the main catalyst of efavirenz hydroxylation in human liver microsomes."[2][4][6] Journal of Pharmacology and Experimental Therapeutics. Link
-
Correia, C. A., et al. (2015). "A Concise Flow Synthesis of Efavirenz." Angewandte Chemie International Edition. Link
-
Avery, L. B., et al. (2013). "Neuronal toxicity of efavirenz: a systematic review." Expert Opinion on Drug Safety. Link
-
Axios Research. (2024). "rac 8-Hydroxy Efavirenz Reference Standard Data Sheet." Link
Sources
- 1. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
